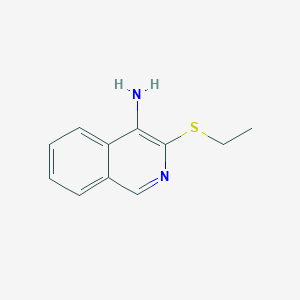

3-(Ethylthio)isoquinolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92071-67-5 |

|---|---|

Molecular Formula |

C11H12N2S |

Molecular Weight |

204.29 g/mol |

IUPAC Name |

3-ethylsulfanylisoquinolin-4-amine |

InChI |

InChI=1S/C11H12N2S/c1-2-14-11-10(12)9-6-4-3-5-8(9)7-13-11/h3-7H,2,12H2,1H3 |

InChI Key |

XGFHLXDRSBKORG-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=C(C2=CC=CC=C2C=N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies

Strategies for the Isoquinoline (B145761) Core Functionalization

Functionalization of the isoquinoline core, particularly the introduction of substituents at specific positions, is crucial for creating complex molecules like 3-(Ethylthio)isoquinolin-4-amine. While positions C-1 and C-3 are susceptible to nucleophilic attack and C-5 and C-8 can react with electrophiles under forcing conditions, the C-4 position is notably difficult to functionalize directly. nih.gov Therefore, de novo synthetic approaches that build the desired substitution pattern into the molecule during its construction are often preferred. nih.gov

A versatile strategy for the comprehensive functionalization of the carbocyclic (benzene) ring of isoquinoline has been developed. thieme-connect.comconsensus.app This regioexhaustive approach utilizes electrophilic halogenation as a foundational methodology to produce highly decorated intermediates. thieme-connect.comresearchgate.net These halogenated isoquinolines can then be further elaborated into medicinally relevant building blocks or natural products. thieme-connect.comresearchgate.net

The concept, originally introduced by Schlosser, generates structural diversity from an aromatic substrate through iterative, selective metalation reactions. thieme.de These are followed by the introduction of "site-silencing" groups like chlorine to direct subsequent reactions to other positions. thieme.de This toolbox methodology provides a general and divergent synthetic strategy toward functionalized isoquinolines that is valuable for drug development and natural product synthesis. thieme-connect.comthieme.de

Synthesizing this compound requires the specific placement of an amino group at the C-4 position and an ethylthio group at the C-3 position.

C-4 Substitution: Direct functionalization at the C-4 position of an existing isoquinoline ring is challenging. nih.gov However, several methods have been developed. One approach involves the C-4 alkylation of isoquinolines using a temporary dearomatization strategy with benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile. acs.org Another powerful method is a one-pot, three-step process that combines palladium-catalyzed α-arylation of a methyl ketone, in situ trapping of the enolate intermediate with an electrophile, and subsequent aromatization with an ammonium (B1175870) source to yield C-4 substituted isoquinolines. nih.gov For the introduction of an amino group specifically, 3-amino-4-alkyl isoquinolines have been prepared by using tert-butyl cyanoacetate (B8463686) in a similar palladium-catalyzed protocol, followed by functionalization and decarboxylation. nih.gov Other routes include the synthesis of 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazones starting from 4-bromo-1-methylisoquinoline, which is first aminated and then further functionalized. researchgate.net A nickel-catalyzed amination/cyclization of ynamide-nitriles with amines also provides an efficient route to 4-aminoisoquinoline (B122460) derivatives. nih.gov

C-3 Substitution: The introduction of substituents at the C-3 position is also a key area of research. nih.gov Facile synthetic methods for 3-substituted isoquinolines, including those with heteroatom substituents, have been developed via the cyclization of N-sulfonyl-1,2,3-triazole derivatives. rsc.orgrsc.org By using a substrate with a dithioacetal tether, this thermally induced rearrangement can produce 3-(ethylthio)isoquinoline. rsc.org The synthesis of 4-(methylthio)isoquinolin-3-ones has also been reported, which are valuable intermediates as the C-4 position is activated by both the carbonyl and methylthio groups for further reactions. pharm.or.jp

Palladium-catalyzed reactions have become a powerful tool in modern organic synthesis, providing general and regioselective approaches to a wide array of substituted isoquinolines. pnas.orgnih.gov One of the most significant methods is the palladium-catalyzed α-arylation of ketone enolates. nih.govpnas.org This key C-C bond-forming reaction couples an enolate with an ortho-functionalized aryl halide to create a protected 1,5-dicarbonyl intermediate, which can then be cyclized with a source of ammonia (B1221849) to form the isoquinoline ring. rsc.org This strategy is highly versatile, tolerating a wide range of substituents and allowing for the synthesis of both electron-rich and electron-poor isoquinoline skeletons. pnas.orgrsc.org

| Reaction Type | Catalyst System | Key Transformation | Reference |

| α-Arylation/Cyclization | Palladium catalyst | Couples ketone enolates with aryl halides, followed by cyclization to form the isoquinoline core. | pnas.orgnih.govrsc.org |

| Aminocarbonylation | Pd(OAc)₂/PPh₃ or Pd(OAc)₂/XantPhos | Converts 1-iodoisoquinoline (B10073) to isoquinoline-1-carboxamides using CO and amines. | mdpi.com |

| Four-Component Coupling | Palladium catalyst | One-pot reaction of a methyl ketone, aryl bromide, electrophile, and ammonium chloride to form C4-substituted isoquinolines. | nih.gov |

Synthesis of 4-Aminoisoquinoline Derivatives

The 4-aminoisoquinoline moiety is a key structural component in compounds being investigated for therapeutic applications. google.com

A patented method for the synthesis of 4-aminoisoquinoline-8-methyl formate (B1220265) highlights a modern, high-yield approach. google.com The synthesis begins with 8-bromoisoquinoline, which undergoes a palladium-catalyzed carbonylation in methanol (B129727) to produce 8-isoquinoline methyl formate. google.com This intermediate is then brominated at the C-4 position using N-bromosuccinimide. google.com The resulting 4-bromo-isoquinoline-8-methyl formate is subsequently reacted with tert-butyl carbamate (B1207046) in the presence of a palladium catalyst and cesium carbonate to form the protected amine. google.com Finally, the protecting group is removed using hydrochloric acid in methanol to yield the target 4-aminoisoquinoline-8-methyl formate with a high total yield of 71%. google.com

This method is presented as an improvement over older techniques, which involved the nitration of isoquinoline to generate 4-nitroisoquinoline, followed by bromination, carbonylation, and finally reduction of the nitro group to an amine. google.com

Synthetic Scheme for 4-Aminoisoquinoline-8-methyl formate

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 8-Bromoisoquinoline | CO, Methanol, Palladium Acetate | 8-Isoquinoline methyl formate | google.com |

| 2 | 8-Isoquinoline methyl formate | N-Bromosuccinimide, Acetic Acid | 4-Bromo-isoquinoline-8-methyl formate | google.com |

| 3 | 4-Bromo-isoquinoline-8-methyl formate | tert-Butyl carbamate, Palladium Acetate, Cesium Carbonate | 4-t-Butoxycarbonylaminoisoquinoline-8-methyl formate | google.com |

Many synthetic routes to isoquinolines proceed through partially hydrogenated intermediates such as dihydroisoquinolines. sci-hub.se These intermediates can then be oxidized to the fully aromatic isoquinoline system. There are two primary approaches to synthesizing 3-amino-dihydroisoquinoline derivatives: modifying existing substituents on the isoquinoline core or performing cyclization reactions to form the dihydropyridine (B1217469) ring. sci-hub.se

One strategy involves the dearomative functionalization of isoquinolinium salts. d-nb.info In this method, the isoquinoline is activated (e.g., as an isoquinolinium salt) and reduced, allowing an in-situ-formed enamine to be trapped by various electrophiles. d-nb.info This introduces functionality at the C-4 position, leading to a variety of substituted tetrahydroisoquinoline derivatives. d-nb.info

Other notable methods include:

Silver-catalyzed tandem reactions: A combination of a silver catalyst and acetic acid can induce an efficient tandem cycloisomerization/hydroarylation reaction to form 1,2-dihydroisoquinoline (B1215523) derivatives from readily available starting materials. bohrium.com

Asymmetric three-component reactions: Chiral N,N'-dioxide/metal complexes can catalyze the reaction of isoquinolines, allenoates, and methyleneindolinones to rapidly produce versatile and chiral polycyclic N-heterocycles, including 1,2-dihydroisoquinoline derivatives, with excellent enantioselectivity. chinesechemsoc.orgchinesechemsoc.org

Intramolecular cyclization: 1-Alkylisoquinoline and 1-isoquinolinamine derivatives can be obtained via the intramolecular cyclization of 2-(2-methoxyethenyl)benzonitriles, initiated by the addition of organolithiums or lithium dialkylamides to the nitrile group. oup.com

Introduction of Thioether Moieties in Isoquinoline Derivatives

The incorporation of a thioether group, specifically an ethylthio group at the C-3 position of the isoquinoline ring, is a key challenge in the synthesis of the target molecule. This requires chemoselective methods that can form a carbon-sulfur bond at a specific position on the heterocyclic core, often in the presence of other reactive functional groups.

The synthesis of sulfur-containing isoquinolines can be approached through two primary strategic disconnections: either by introducing the sulfur moiety onto a pre-formed isoquinoline or isoquinolinone ring system or by constructing the isoquinoline ring from a precursor that already contains the necessary sulfur group.

One effective strategy involves the use of 3-methylthio-1,4-dihydroisoquinoline hydroiodide as a versatile intermediate. This compound can react with various amines to replace the methylthio group, yielding 3-amino-1,4-dihydroisoquinolines. This approach highlights a pathway where a thioether acts as a leaving group to install the C-4 amine. A similar strategy could be envisioned where an ethylthio group at the C-3 position facilitates the introduction of the adjacent C-4 amine.

Another well-established method involves the cyclization of N-phenethyl acetamides bearing a thioether group. For instance, α-(methylthio)acetamide derivatives of phenethylamines can undergo cyclization reactions to form 4-(methylthio)isoquinolin-3-ones. These intermediates are valuable as the thioether group at the C-4 position activates the ring for further modifications, such as methylation, before subsequent reductive removal of the sulfur and carbonyl groups to yield the desired isoquinoline core. This demonstrates the utility of a thioether as a directing and activating group during the ring-forming process.

A summary of these strategic approaches is presented in the table below.

| Strategy | Precursor Type | Key Transformation | Resulting Intermediate |

| Thioether as Leaving Group | 3-Methylthio-1,4-dihydroisoquinoline | Nucleophilic substitution with amines | 3-Amino-1,4-dihydroisoquinoline |

| Thioether-Containing Precursor | N-Phenethyl-α-(methylthio)acetamide | Intramolecular cyclization (e.g., Bischler-Napieralski type) | 4-(Methylthio)isoquinolin-3-one |

| Radical-based SO₂ Insertion | 2-Aryl indoles/benzimidazoles, Hantzsch esters, Sodium pyrosulfite | Visible-light-induced radical cascade cyclization | Sulfonyl-substituted indolo[2,1-α]isoquinolines. acs.org |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the underlying mechanisms of the reactions used to build and functionalize isoquinolines is crucial for optimizing reaction conditions and expanding their scope. Key transformations often involve radical intermediates, dearomatization events, and complex potential energy surfaces that dictate the reaction outcome.

Radical reactions offer a powerful and increasingly popular method for constructing complex heterocyclic systems under mild conditions. acs.org Photo-induced radical cascade reactions are particularly noteworthy. For example, a novel method for synthesizing amide-functionalized isoquinoline-1,3-diones has been developed using a cascade amidation/cyclization of N-(methacryloyl)benzamide with a carbamoyl (B1232498) radical. rsc.orgrsc.org

The mechanism, confirmed by scavenger experiments, begins with the generation of a carbamoyl radical from an oxamic acid via a photocatalyst like 4CzIPN. rsc.org This radical adds to the alkene of the N-(methacryloyl)benzamide to form a new radical intermediate. rsc.org This is followed by an intramolecular cyclization onto the aromatic ring, which, after a single-electron oxidation and subsequent deprotonation, yields the final isoquinoline-1,3-dione product. rsc.org Similar visible-light-induced radical cyclizations using isocyanides and acyl peroxides have also been developed, proceeding through an imidoyl radical that cyclizes to form the isoquinoline core. organic-chemistry.org These cascade processes are highly efficient, creating multiple bonds and a new ring in a single, atom-economical step. bohrium.com

The inherent stability of the aromatic isoquinoline ring presents a thermodynamic barrier to functionalization. nih.govresearchgate.net Nucleophilic dearomatization is a potent strategy to overcome this stability, transforming the flat, aromatic precursor into a three-dimensional, functionalized scaffold. nih.govnih.gov This process typically involves activating the heterocycle, often by forming a heteroarenium salt, to make it more susceptible to nucleophilic attack at the C-2 or C-4 positions. nih.gov

Recent advances have focused on transition metal-catalyzed dearomatization. nih.govacs.org Copper-catalyzed protocols are prominent due to the low cost and benign nature of copper. nih.govacs.org A synergistic approach combining a chiral copper(I) catalyst, a Lewis acid (like BF₃·Et₂O), and a Grignard reagent enables the highly regio- and enantioselective C-4 functionalization of quinolines and isoquinolines. nih.govacs.orgnih.govacs.org The Lewis acid activates the substrate towards nucleophilic attack, while also sterically or electronically preventing the undesired C-2 addition, thus controlling regioselectivity. acs.orgnih.govacs.org This method breaks the aromaticity, and the resulting dearomatized intermediate can be trapped or further transformed, providing access to a wide range of complex, saturated nitrogen heterocycles. nih.govnih.gov

The outcome of complex synthetic transformations is governed by the kinetics and thermodynamics of the reaction pathways. Computational studies and experimental analysis are vital for understanding these factors. For gas-phase synthesis of isoquinoline, such as in the Pomeranz–Fritsch reaction, theoretical calculations have been used to map out the complex potential energy surface (PES). acs.org These studies reveal numerous possible reaction routes and confirm that proton hopping between different basic sites on intermediates is a key feature that guides the molecule through the reaction network toward the final product. acs.org

In the context of astrochemical synthesis, the barrierless gas-phase formation of quinoline (B57606) and isoquinoline from pyridinyl radicals and vinylacetylene has been studied. rsc.org The PES computed for this reaction shows that the formation of bicyclic products proceeds through a series of intermediates without significant energy barriers, explaining its feasibility in low-temperature environments. rsc.org Similarly, studies on ion-molecule reactions within isoquinoline dimers reveal that the dimerization process can lower the ionization potential by approximately 0.5 eV compared to the monomer, influencing the subsequent reaction energetics and fragmentation pathways. arxiv.orgarxiv.org These detailed analyses of reaction kinetics and potential energy landscapes are essential for predicting reaction feasibility, explaining product distributions, and designing new synthetic routes.

Advanced Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a paramount tool for the structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, a comprehensive picture of the molecular framework of 3-(Ethylthio)isoquinolin-4-amine can be constructed.

One-Dimensional (1D) ¹H and ¹³C NMR Techniques for Structural Assignment

The 1D ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons of the isoquinoline (B145761) core, the protons of the ethylthio group, and the protons of the amine substituent. The chemical shifts (δ) are influenced by the electronic effects of the neighboring atoms and functional groups. For instance, the protons on the benzene (B151609) ring portion of the isoquinoline system (H-5, H-6, H-7, H-8) are expected to resonate in the downfield region typical for aromatic protons, with their specific shifts and coupling patterns revealing their relative positions. The singlet corresponding to the H-1 proton would appear at a distinct chemical shift. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern indicating free rotation and coupling between adjacent non-equivalent protons. The amine (-NH2) protons may appear as a broad singlet, the chemical shift and appearance of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum, often acquired with proton decoupling, reveals one signal for each unique carbon atom in the molecule. The carbon atoms of the isoquinoline ring will resonate in the aromatic region (typically δ 110-160 ppm). The carbons directly attached to the nitrogen (C-1, C-3) and the amino group (C-4) will have their chemical shifts significantly influenced by these heteroatoms. The ethylthio group will exhibit two signals in the aliphatic region for the methylene and methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on general principles and data from related isoquinoline structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | 8.90 | s | 152.0 |

| 3 | - | - | 155.0 |

| 4 | - | - | 145.0 |

| 4a | - | - | 128.5 |

| 5 | 8.10 | d | 127.0 |

| 6 | 7.60 | t | 126.5 |

| 7 | 7.80 | t | 129.0 |

| 8 | 7.95 | d | 120.0 |

| 8a | - | - | 135.0 |

| SCH₂CH₃ | 3.10 | q | 26.0 |

| SCH₂CH₃ | 1.45 | t | 15.0 |

Two-Dimensional (2D) NMR Correlation Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Arrangements

While 1D NMR provides initial assignments, 2D NMR experiments are crucial for confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is expected to show correlations between the adjacent aromatic protons (H-5 with H-6, H-6 with H-7, and H-7 with H-8). It would also confirm the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. dntb.gov.uaclockss.org The HSQC spectrum would definitively link the proton signals to their corresponding carbon signals listed in Table 1. For example, the signal for the H-1 proton would show a cross-peak with the C-1 carbon signal. This is invaluable for assigning the carbons in the complex aromatic region. dntb.gov.uaclockss.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. dntb.gov.ua This is critical for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

Correlations from the methylene protons of the ethyl group to the C-3 carbon, confirming the attachment of the ethylthio group at this position.

Correlations from the H-1 proton to C-3 and C-8a.

Correlations from the H-5 proton to C-4, C-7, and C-8a.

Correlations from the amine protons to C-4 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. In this molecule, a NOESY spectrum could show a correlation between the H-5 proton and the amine protons, indicating their spatial closeness on one side of the isoquinoline ring.

Application in Tautomeric Equilibrium Studies of Isoquinoline Derivatives

Tautomerism, the interconversion of structural isomers through proton migration, is a known phenomenon in heterocyclic chemistry. unacademy.comwikipedia.org 4-Aminoisoquinolines can potentially exist in a tautomeric equilibrium with their corresponding imino form (4(1H)-iminoisoquinoline). This equilibrium can be influenced by factors such as solvent polarity and temperature. acs.org

NMR spectroscopy is a powerful technique for investigating such equilibria. Current time information in Bangalore, IN.rsc.org If the rate of interconversion between the amino and imino tautomers is slow on the NMR timescale, separate sets of signals for each tautomer would be observable in the ¹H and ¹³C NMR spectra. The relative integration of these signals would allow for the quantification of the equilibrium constant. If the exchange is fast, averaged signals will be observed. The position of these averaged signals can still provide clues about the predominant tautomeric form. Variable temperature NMR studies can also be employed; changes in the spectra upon heating or cooling can indicate a dynamic equilibrium. For this compound, the presence of the electron-donating amino group at C-4 makes the investigation of this potential amino-imino tautomerism a relevant aspect of its complete structural characterization.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, the molecular formula is C₁₁H₁₂N₂S. HRMS would be used to measure the exact mass of the molecular ion ([M]⁺ or [M+H]⁺) and compare it to the calculated theoretical mass.

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | C₁₁H₁₃N₂S⁺ | 205.0800 | Value to be determined experimentally |

An observed mass that matches the calculated mass to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Fragmentation Pattern Analysis for Structural Characterization

In the mass spectrometer, molecules are ionized and often break apart into characteristic fragments. Analyzing this fragmentation pattern provides a molecular fingerprint and helps to confirm the structure.

For this compound, several key fragmentation pathways can be predicted:

Alpha-Cleavage: A common fragmentation pathway for thioethers is the cleavage of the carbon-sulfur bond. The primary fragmentation is expected to be the loss of an ethyl radical (•CH₂CH₃) from the molecular ion, leading to a prominent fragment ion.

[C₁₁H₁₂N₂S]⁺• → [C₉H₇N₂S]⁺ + •CH₂CH₃

Loss of Ethylene (B1197577): Another possibility is the loss of an ethylene molecule (CH₂=CH₂) via a McLafferty-type rearrangement, if a suitable hydrogen is available, leading to a fragment ion corresponding to [M - 28]⁺•.

Fragmentation of the Isoquinoline Ring: The stable aromatic isoquinoline core may also fragment through characteristic pathways, such as the loss of HCN from the heterocyclic ring, a common fragmentation for nitrogen-containing heterocycles.

The analysis of these and other potential fragments allows for the step-by-step reconstruction of the molecule's structure, corroborating the data obtained from NMR spectroscopy.

Collision-Induced Dissociation (CID) Mechanisms

Collision-Induced Dissociation (CID) is a powerful mass spectrometry technique used to fragment molecular ions in the gas phase to determine their structure. wikipedia.org In this process, selected ions are accelerated and collided with neutral gas molecules, such as helium, nitrogen, or argon. wikipedia.org This collision converts kinetic energy into internal energy, causing the molecule to fragment. wikipedia.org The resulting fragment ions are then analyzed to piece together the structure of the parent molecule. wikipedia.org

While specific CID fragmentation patterns for this compound are not detailed in the provided search results, general principles of CID can be applied to predict its behavior. The fragmentation of related heterocyclic compounds, such as thieno[3,2-d]pyrimidine (B1254671) derivatives, has been studied. researchgate.net In these studies, protonated molecules were observed to lose neutral fragments, providing valuable information about the substituents and assisting in their characterization. researchgate.net For this compound, fragmentation would likely involve the loss of the ethyl group from the thioether, cleavage of the isoquinoline ring system, and loss of the amine group. The precise fragmentation pathways would provide insight into the connectivity and bonding within the molecule.

CID can be performed at different energy levels. Low-energy CID, typically below 1 keV, is highly efficient and the type of fragmentation is dependent on the kinetic energy. wikipedia.org Higher-energy collisional dissociation (HCD), a technique used in Orbitrap mass spectrometers, provides complementary information and can lead to more extensive fragmentation. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This technique is particularly useful for identifying the functional groups present in a molecule.

Vibrational Analysis for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The primary amine group (-NH2) would exhibit two characteristic stretching vibrations in the region of 3200-3600 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the isoquinoline ring would appear in the range of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the ethyl group would be observed between 2850-3000 cm⁻¹. libretexts.orglibretexts.org

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the isoquinoline ring system are expected in the 1400-1600 cm⁻¹ region. libretexts.org Aromatic compounds typically show two sharp absorption bands around 1600 cm⁻¹ and 1500–1430 cm⁻¹. pressbooks.pub

C-S Stretching: The C-S stretching vibration of the ethylthio group is generally weak and appears in the fingerprint region.

Fingerprint Region: The region from 400 to 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorption bands that are unique to the molecule as a whole. pressbooks.pub This region includes C-O, C-C, and C-N single bond stretches, as well as C-H bending vibrations. libretexts.org

A summary of expected IR absorption bands for this compound is provided in the table below.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Primary Amine) | 3200-3600 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Strong |

| C=C and C=N Stretch (Aromatic) | 1400-1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions from lower to higher energy levels. uobabylon.edu.iq This technique is particularly useful for studying compounds with conjugated π-electron systems, such as aromatic compounds. uobabylon.edu.iq

Electronic Absorption Spectra and Electronic Transitions

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the aromatic isoquinoline ring system. uobabylon.edu.iq The conjugated system of the isoquinoline core is the primary chromophore. The presence of the ethylthio and amine substituents will influence the position and intensity of these absorption bands.

In general, aromatic systems like isoquinoline exhibit multiple absorption bands. For instance, benzene shows a primary band around 200 nm and a secondary band around 260 nm. up.ac.za For this compound, these bands may be shifted (bathochromic or hypsochromic shifts) due to the presence of the substituents. The lone pair of electrons on the sulfur and nitrogen atoms can also participate in n → π* transitions, which are typically of lower intensity and appear at longer wavelengths compared to π → π* transitions. uobabylon.edu.iq

Computational methods, such as time-dependent density functional theory (TD-DFT), can be used to predict and interpret the electronic absorption spectra of molecules. nih.govarxiv.org These calculations can help assign the observed absorption bands to specific electronic transitions. arxiv.org

Reaction Kinetics Monitoring

UV-Vis spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time. researchgate.net By tracking the change in absorbance at a specific wavelength corresponding to a reactant or product, the rate of the reaction can be determined. gbcsci.comthermofisher.com This technique is applicable if the reaction involves a change in the electronic structure of the chromophore.

For example, if this compound were to undergo a reaction that alters its conjugated system, such as oxidation or substitution, the reaction kinetics could be monitored by observing the change in its UV-Vis spectrum over time. researchgate.netgbcsci.com The data obtained can be used to determine the reaction order and rate constants. gbcsci.comthermofisher.com

X-ray Crystallography for Three-Dimensional Structural Information

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. d-nb.info It provides detailed information about bond lengths, bond angles, and intermolecular interactions. d-nb.info

While a specific crystal structure for this compound was not found in the search results, the structure of a related compound, (7S,8R)-7-acetyl-8-(4-chlorophenyl)-3-(ethylthio)-1,6-dimethyl-7,8-dihydroisoquinoline-4-carbonitrile, has been investigated using X-ray crystallography. researchgate.net The analysis of similar structures, such as imidazo[2,1-a]isoquinoline (B1217647) derivatives and other heterocyclic systems, has also been reported, confirming their molecular structures. rsc.orgsioc-journal.cnresearchgate.net

A single-crystal X-ray diffraction analysis of this compound would provide definitive proof of its molecular structure. The resulting data would include precise atomic coordinates, from which bond lengths and angles could be calculated. This information is crucial for understanding the molecule's conformation and packing in the solid state.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a robust framework for calculating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. DFT studies on 3-(Ethylthio)isoquinolin-4-amine would involve a series of calculations to predict its geometry, electronic properties, and chemical behavior. These calculations are typically initiated by selecting a functional, such as B3LYP, and a basis set, like 6-31G(d,p), which defines the mathematical description of the atomic orbitals.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This process systematically alters the molecular structure to find the configuration with the lowest possible energy on the potential energy surface. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around single bonds, particularly within the flexible ethylthio group (-S-CH2-CH3). By identifying the various low-energy conformers and the energy barriers between them, researchers can understand the molecule's flexibility and the relative populations of different shapes it might adopt under various conditions.

Table 1: Optimized Geometrical Parameters for this compound (Illustrative) This table illustrates the type of data obtained from a geometry optimization calculation. Specific values for this compound are not available in published literature.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | C-S | Data not available |

| S-C(ethyl) | Data not available | |

| C-N (amine) | Data not available | |

| Bond Angles | C-S-C | Data not available |

| H-N-H | Data not available |

| Dihedral Angles | C-C-S-C | Data not available |

The electronic structure of a molecule is key to understanding its stability, reactivity, and optical properties. DFT is used to calculate the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. arxiv.org It is a key indicator of chemical reactivity and kinetic stability.

Analysis of the HOMO and LUMO for this compound would reveal the regions of the molecule most likely to be involved in electron donation and acceptance during chemical reactions.

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative) This table shows the parameters derived from an electronic structure analysis. Specific values for this compound are not available in published literature.

| Parameter | Abbreviation | Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ).

Global Nucleophilicity Index (N): Measures the electron-donating capability of a molecule.

Calculating these descriptors for this compound would provide a theoretical framework for understanding its reactivity profile.

Table 3: Global Chemical Reactivity Descriptors for this compound (Illustrative) This table outlines the reactivity descriptors calculated from frontier orbital energies. Specific values for this compound are not available in published literature.

| Descriptor | Symbol | Formula | Calculated Value |

|---|---|---|---|

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Data not available |

| Global Electrophilicity | ω | μ²/2η | Data not available |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. An MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. An MEP map for this compound would highlight the reactive sites, such as the electron-rich nitrogen atom of the amine group and the sulfur atom, and the electron-deficient regions of the aromatic system.

Mulliken Charge Analysis is a method for partitioning the total electron density among the individual atoms in a molecule, assigning a partial charge to each atom. Although the values can be dependent on the basis set used, this analysis helps in understanding the electrostatic properties and identifying atoms that act as electron donors or acceptors. For this compound, this would quantify the partial positive and negative charges on atoms like nitrogen, sulfur, and the carbons of the isoquinoline (B145761) ring system.

DFT calculations can predict spectroscopic data, which can then be compared with experimental results (like FT-IR, Raman, and NMR spectra) to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculation of vibrational frequencies corresponds to the different modes of vibration within the molecule (e.g., stretching, bending). These calculated frequencies can be correlated with the peaks observed in experimental IR and Raman spectra, aiding in the assignment of spectral bands to specific functional groups and vibrations within this compound.

Shielding Constants (NMR): Theoretical calculations can predict the nuclear magnetic shielding constants for atoms like ¹H and ¹³C. These values can be converted into NMR chemical shifts, which can be directly compared with experimental NMR data to validate the computed structure and aid in the interpretation of complex spectra.

Molecular Dynamics (MD) Simulations

While DFT studies focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's dynamic movements, conformational changes, and interactions with its environment (e.g., a solvent) over time.

For this compound, an MD simulation could be used to:

Explore its conformational landscape in a solvent, showing how the flexible ethylthio side chain moves and folds.

Study its solvation structure by analyzing the arrangement of solvent molecules around it.

Simulate its interaction with a biological target, such as a protein binding site, to understand the stability and dynamics of the complex.

MD simulations provide a bridge between the static picture from quantum chemistry and the dynamic reality of molecules in a biological or chemical system.

Adsorption Mechanisms and Intermolecular Interactions

The way molecules like this compound interact with their environment is fundamental to their function. Computational methods allow for a detailed analysis of these interactions. The adsorption of isoquinoline derivatives onto surfaces is often governed by a combination of physical and chemical forces. ijcsi.pro These interactions can include non-covalent forces such as hydrogen bonding and π-interactions. bohrium.com

In the solid state, the crystal packing of substituted isoquinolines is influenced by various intermolecular interactions, including C–H⋯F, C–H⋯O, and C–F⋯F interactions in fluorinated derivatives. rsc.org For this compound, key interactions would likely involve the amino group acting as a hydrogen bond donor, the nitrogen atom of the isoquinoline ring and the sulfur atom of the ethylthio group acting as hydrogen bond acceptors, and π-π stacking interactions of the aromatic system. researchgate.net The study of zwitterionic isoquinolinium ylids has shown that the nature of the solvent significantly affects their spectral properties due to intermolecular interactions, highlighting the importance of the molecular environment. mdpi.com Hirshfeld surface analysis is a computational tool used to quantify these weak intermolecular interactions and visualize the self-assembly of molecules in the crystalline state. bohrium.com

The interaction of isoquinoline derivatives with gaseous analytes has also been investigated computationally, assessing average binding energies and changes in structural and electronic properties to evaluate their potential as chemical sensors. science.gov The principles of adsorption chromatography, which rely on interactions between the solute and a stationary phase through noncovalent bonds, van der Waals forces, and hydrophobic interactions, are also relevant to understanding the intermolecular forces at play. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. pkusz.edu.cntandfonline.com This approach is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. japsonline.com

Development of QSAR Models for Predictive Molecular Interactions

QSAR models are developed by establishing a mathematical relationship between the molecular descriptors of a series of compounds and their measured biological activity. pkusz.edu.cnjapsonline.com For isoquinoline derivatives, various QSAR models have been developed to predict their activity against different biological targets, such as aldo-keto reductase 1C3 (AKR1C3) and dipeptidyl peptidase-4. japsonline.comresearchgate.net These models are typically built using statistical methods like Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN).

The robustness and predictive power of QSAR models are rigorously validated using internal methods like leave-one-out cross-validation and Y-randomization, as well as external validation with a test set of compounds not used in model development. nih.gov For instance, a QSAR study on pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus resulted in robust CoMFA and CoMSIA models that were used to design new, more potent derivatives. nih.gov Similarly, QSAR models for isoquinoline-1,3-dione derivatives as CDK4 inhibitors have been successfully generated, providing a guide for rational drug design. plos.org

A hypothetical QSAR study on a series of this compound analogs would involve synthesizing a library of related compounds, measuring their biological activity against a specific target, calculating a range of molecular descriptors, and then using statistical methods to build and validate a predictive model.

Identification of Key Molecular Descriptors Influencing Target Interaction

A crucial outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors provide insights into the physicochemical properties and structural features that govern the interaction between the molecule and its target. japsonline.comfrontiersin.org

For isoquinoline derivatives, studies have shown that descriptors related to molecular shape, electronic properties, and hydrophobicity are often important. For example, in a QSAR study of AKR1C3 inhibitors, 3D-MoRSE descriptors (which encode 3D molecular structure) and a 2D descriptor for the number of heteroaromatic rings were found to be critical for predicting bioactivity. japsonline.comresearchgate.net In another study on anti-plasmodial quinoline (B57606) and isoquinoline derivatives, descriptors such as the logarithm of the partition coefficient (LogP), gamma (a steric descriptor), and accessible surface area (ASA) were identified as relevant.

| QSAR Study on Isoquinoline Derivatives | Biological Target | Key Molecular Descriptors Identified | Reference |

| 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives | AKR1C3 | 3D-MoRSE (weighted by polarizability and electronegativity), nF10HeteroRing (2D ring count) | japsonline.comresearchgate.net |

| Quinoline/isoquinoline derivatives | Dipeptidyl peptidase-4 | Simplified Molecular Input-Line Entry System (SMILES) based descriptors | researchgate.net |

| Quinoline, isoquinoline, and quinazoline (B50416) derivatives | Plasmodium falciparum | LogP, gamma (γ), Accessible Surface Area (ASA), Bond NN | |

| Isoquinoline-1,3-dione derivatives | Cyclin-Dependent Kinase 4 (CDK4) | Steric, electrostatic, hydrophobic, H-bond acceptor, and H-bond donor fields (from CoMFA/CoMSIA) | plos.org |

Computational Mechanism Studies of Isoquinoline Reactions

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including those involving the synthesis and transformation of isoquinolines.

Potential Energy Surface Exploration and Reaction Path Elucidation

Theoretical studies can map out the potential energy surface (PES) of a reaction, revealing the energetic landscape that connects reactants, intermediates, transition states, and products. maxapress.comleidenuniv.nl This allows for the elucidation of the most likely reaction pathways. For instance, computational studies on the ring-opening and denitrogenation of isoquinoline in supercritical water identified three distinct reaction paths leading to the same product, with the rate-limiting step being an addition reaction at the nitrogen position. acs.orgresearchgate.net

The fragmentation pathways of quinoline and isoquinoline cations have also been extensively studied computationally, identifying the loss of HCN and H as the dominant dissociation channels at lower energies. aip.orgacs.org These studies are crucial for understanding the behavior of such molecules in mass spectrometry and in astrophysical environments. aip.orgresearchgate.net The mechanism of formation of isoquinolines themselves has also been a subject of computational investigation, such as the gas-phase formation from pyridyl radicals and vinylacetylene, which was found to proceed via submerged barriers. osti.gov Similarly, the mechanism of a triazene-directed C-H annulation cascade to form indolo[2,1-a]isoquinolines has been elucidated using DFT calculations. pkusz.edu.cn

Transition State Characterization and Activation Barriers

A key aspect of mechanistic studies is the characterization of transition states (TS) and the calculation of the associated activation energy barriers. The activation barrier determines the rate of a reaction, and its computational determination can explain experimental observations and predict reactivity.

For example, in the palladium-catalyzed asymmetric Larock isoquinoline synthesis, DFT calculations identified the transition state for the oxidative addition of a C-O bond to the palladium center, with a calculated energy barrier of 19.7 kcal/mol. acs.org In the synthesis of isoquinoline N-oxides via oxidative cyclization, computational modeling revealed a small activation barrier of +3.1 kcal/mol for the key cyclization step. acs.orgnih.gov

Computational studies have also shown how catalysts can lower activation barriers. In the ring-opening of isoquinoline in supercritical water, catalysis by two water molecules was shown to reduce the energy barrier for the initial 1C–2N addition reaction from 52.7 kcal/mol to 27.5 kcal/mol. acs.orgresearchgate.net Mechanistic studies of nucleophilic addition to isoquinolinium salts have proposed transition states involving crucial cation-π interactions with the catalyst. rsc.org

| Reaction | Computational Method | Calculated Activation Barrier (kcal/mol) | Key Finding | Reference |

| Isoquinoline Ring-Opening (1C-2N addition) | M06/6-311G(d,p) | 52.7 (uncatalyzed), 27.5 (catalyzed by 2 H₂O) | Water catalysis significantly lowers the activation barrier. | acs.orgresearchgate.net |

| Pd-Catalyzed Larock Isoquinoline Synthesis (Oxidative Addition) | DFT | 19.7 | Identification of the rate-determining transition state. | acs.org |

| Oxidative Cyclization to Isoquinoline N-Oxides (Cyclization step) | DFT | 3.1 | The cyclization step has a very low activation barrier. | acs.orgnih.gov |

| Formation of Indolo[2,1-a]isoquinolines (Concerted Metalation-Deprotonation) | M06 | 19.9 | Elucidation of the C-H activation step in the cascade reaction. | pkusz.edu.cn |

Structure Activity Relationships Sar and Molecular Target Interactions

Principles of Structure-Activity Relationships in Isoquinoline (B145761) Derivatives

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a diverse range of biological targets. semanticscholar.orgresearchgate.net The SAR of isoquinoline derivatives is fundamentally based on how modifications to this core structure alter its interaction with a target protein or nucleic acid. Key principles include:

Substitution Pattern: The position of substituents on the isoquinoline ring is paramount. Different positions (e.g., C1, C3, C4, C7) project functional groups into distinct regions of a target's binding pocket. For example, studies on various isoquinoline series have shown that substitution at the C1, C3, and C4 positions can dramatically influence activity and selectivity. nih.govnih.govmdpi.com A fragment-based design approach, where different positions on the isoquinoline ring are substituted and the effects evaluated, has been used to develop potent kinase inhibitors, highlighting the importance of the substitution pattern. researchoutreach.org

Nature of Substituents: The electronic and steric properties of the substituents are crucial. Electron-donating groups (like amino or methoxy) and electron-withdrawing groups (like chloro or nitro) can alter the electron density of the aromatic system, affecting pKa, hydrogen bonding capability, and π-π stacking interactions. nih.govresearchgate.net The size and shape (sterics) of a substituent determine the fit within the binding site.

These principles guide medicinal chemists in rationally designing new derivatives with improved potency, selectivity, and pharmacokinetic properties. The process involves synthesizing analogs with systematic structural changes and evaluating their biological effects to build a comprehensive SAR model.

Elucidating the Role of Substituents on Molecular Interactions

The specific functional groups attached to the isoquinoline core are the primary determinants of its interaction profile. The ethylthio group at the C3 position and the amino group at the C4 position of 3-(Ethylthio)isoquinolin-4-amine are expected to confer distinct properties that mediate its binding to biological macromolecules.

While direct experimental data on the binding of this compound is not extensively available in the reviewed literature, the influence of its key functional groups can be inferred from studies on analogous compounds.

Amino Group at C4: The 4-aminoquinoline (B48711) and 4-aminoisoquinoline (B122460) moieties are well-known pharmacophores, particularly in the development of antimalarial drugs. nih.govnih.govpharmacy180.com The amino group at the C4 position is critical for activity. It can act as a hydrogen bond donor, forming key interactions with amino acid residues (like aspartate or glutamate) in a target's active site. Furthermore, this basic nitrogen atom influences the pKa of the molecule, which affects its ionization state at physiological pH and its ability to accumulate in acidic cellular compartments. nih.govresearchgate.net In a series of 1-aryl-4-aminoalkylisoquinolines developed as CRF-1 receptor antagonists, the amino group at the 4-position was a crucial feature for receptor binding. nih.gov

Ethylthio Group at C3: The influence of an ethylthio (-S-CH₂CH₃) group is multifaceted. The sulfur atom can act as a hydrogen bond acceptor. The ethyl group provides a degree of lipophilicity, which can promote hydrophobic interactions within a binding pocket. Studies on other heterocyclic systems have shown that thioalkyl or thioaryl substituents can significantly modulate biological activity. For instance, in a series of quinone derivatives, thio-substitutions were explored to enhance antibacterial activity, with the sulfur linkage being key to the interaction. mdpi.com In the context of isoquinoline derivatives, a patent for IGF-1R inhibitors lists the ethylthio group as a possible substituent, suggesting its compatibility with biological activity. google.com Furthermore, sulfur-containing bioisosteres of pyrido[2,1-a]isoquinolines have been shown to be potent inhibitors of the enzyme DPP-IV, indicating that the presence of sulfur in the scaffold is favorable for certain target interactions. mdpi.comresearchgate.net

Stereochemistry plays a vital role in the interaction between a ligand and its biological target, as biomacromolecules like proteins and nucleic acids are themselves chiral. The introduction of a chiral center into an isoquinoline derivative can result in enantiomers (non-superimposable mirror images) that exhibit markedly different biological activities.

For instance, in a series of isoquinolinecarboxamide (B1150383) ligands for the peripheral-type benzodiazepine (B76468) receptor (PBR), the R-(-) stereoisomer was found to be approximately 2.5 times more potent than its S-(+) enantiomer, representing the first report of stereoselectivity for this class of ligands. nih.gov Similarly, studies on isoquinoline alkaloids binding to the dopamine (B1211576) D1 receptor showed that the l-enantiomer (B50610) of tetrahydropalmatine (B600727) had a significantly higher affinity (Ki = 94 nM) than a mixture of its isomers, and that different stereoisomers possessed distinct pharmacological profiles. mdpi.com

While this compound itself is not chiral, derivatization or the introduction of substituents that create a stereocenter would necessitate the separation and individual testing of each stereoisomer. The spatial arrangement of the ethylthio and amino groups relative to the rest of the molecule is fixed, but their orientation when binding to a chiral pocket on a receptor or enzyme would be critical. Recent work on the synthesis of axially chiral 3,4-disubstituted isoquinolines, which lack a traditional chiral center but are chiral due to hindered rotation, further underscores the importance of three-dimensional structure in determining biological function. nih.gov These findings collectively demonstrate that a precise three-dimensional fit is often required for potent ligand-target recognition.

Investigations into Binding Aspects with Functional Proteins and Nucleic Acids

The diverse pharmacology of isoquinoline derivatives stems from their ability to interact with a wide range of functional proteins—including enzymes and receptors—as well as nucleic acids. semanticscholar.org The specific nature of these interactions depends heavily on the substitution pattern of the isoquinoline core.

The isoquinoline scaffold is a common feature in numerous enzyme inhibitors and modulators.

Enzymatic Inhibition: Isoquinoline derivatives have been identified as inhibitors of several key enzyme classes.

Kinases: A 5,7-disubstituted isoquinoline was developed as a potent kinase inhibitor for treating rheumatoid arthritis in animal models. researchoutreach.org

Dipeptidyl Peptidase IV (DPP-IV): Sulfur-containing analogues of pyrido[2,1-a]isoquinolines have shown promising DPP-IV inhibitory activity in the sub-micromolar range. researchgate.net

Brassinin Oxidase: In a study targeting a fungal enzyme, substituted quinolines and isoquinolines were evaluated as inhibitors, with some derivatives showing significant activity. mdpi.com

Monoamine Oxidases (MAOs): Simple isoquinoline alkaloids, including tetrahydroisoquinoline and dihydroisoquinoline derivatives, have been shown to inhibit both MAO-A and MAO-B. acs.org

The table below summarizes the inhibitory activity of selected isoquinoline derivatives against various enzymes, illustrating the potential of this chemical class.

| Compound Class | Target Enzyme | Key Findings | Reference(s) |

| 5,7-Disubstituted Isoquinolines | Kinases (unspecified) | Potent inhibition at sub-nanomolar concentrations; effective in an animal model of rheumatoid arthritis. | researchoutreach.org |

| nih.govnih.govThiazino[3,4-a]isoquinolines | DPP-IV | Found to possess promising inhibitory activity in the sub-micromolar range. | researchgate.net |

| 3-Ethyl-6-phenylquinoline | Brassinin Oxidase (Fungal) | Displayed the highest inhibitory effect among 26 compounds tested. | mdpi.com |

| Tetrahydroisoquinolines | Monoamine Oxidase (MAO) | Demonstrated inhibition of both MAO-A and MAO-B. | acs.org |

Allosteric Modulation: Beyond direct competitive inhibition, isoquinoline derivatives can act as allosteric modulators, binding to a site on a receptor distinct from the primary (orthosteric) site to modulate the receptor's response to its endogenous ligand.

This dual capacity for both direct inhibition and allosteric modulation makes the isoquinoline scaffold a highly versatile template for drug discovery.

Isoquinoline derivatives have been designed and synthesized to target a variety of receptors, with their affinity and selectivity being highly dependent on their substitution patterns.

Corticotropin-Releasing Factor-1 (CRF-1) Receptor: A novel series of 1-aryl-4-aminoalkylisoquinolines were developed as potent CRF-1 receptor antagonists. SAR studies revealed that substitutions on the 1-aryl ring, the 4-amino group, and the isoquinoline core were all critical for high-affinity binding. nih.govresearchgate.net

Dopamine Receptors: Isoquinoline alkaloids isolated from Corydalis yanhusuo, such as tetrahydropalmatine and isocorypalmine, have shown significant binding affinities for the dopamine D1 receptor. The stereochemistry and substitution pattern, particularly the presence and position of hydroxyl groups, were found to be crucial for potency. mdpi.com

Benzodiazepine Receptors: In a series of 3,6-disubstituted pyridazino[4,3-c]isoquinolines, compounds with a phenyl group at position 3 and a dialkylamino group at position 6 showed the highest affinity for benzodiazepine receptors in the brain. nih.gov

Estrogen Receptors: Synthetic acetoxy-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines have been shown to exhibit strong binding affinities for the estrogen receptors of MCF-7 mammary tumor cells. nih.gov

Nucleic Acids: Beyond protein targets, certain isoquinoline alkaloids are known to interact with nucleic acids. semanticscholar.orgnih.gov These compounds can bind to DNA, often by intercalating between base pairs, which can disrupt processes like DNA replication and transcription. nih.govacs.org This mechanism is a basis for the anticancer properties of some natural isoquinolines. semanticscholar.org The design of cyclopenta[f]isoquinoline derivatives was specifically aimed at achieving hydrogen bonding with guanine-cytosine pairs within the major groove of DNA. acs.org

The ability of the isoquinoline framework to be chemically modified in numerous ways allows for the fine-tuning of its interactions with a vast range of biological receptors, leading to specific pharmacological effects.

Mechanisms of Molecular Recognition (e.g., hydrogen bonding, hydrophobic interactions)

The interaction of small molecules with their biological targets is a highly specific process governed by a variety of non-covalent interactions. For the compound This compound , the key structural features—the isoquinoline core, the 4-amino group, and the 3-ethylthio group—are all poised to participate in molecular recognition events that are crucial for its biological activity. The precise nature and strength of these interactions dictate the compound's affinity and selectivity for its molecular target.

The primary mechanisms of molecular recognition for ligands of this type are hydrogen bonding and hydrophobic interactions. The aromatic isoquinoline ring system provides a scaffold for various substitutions that can modulate these interactions.

Hydrogen Bonding

Hydrogen bonds are critical directional interactions that contribute significantly to the specificity of ligand-receptor binding. In the case of This compound , the primary amine at the 4-position is a key hydrogen bond donor. This amino group can form hydrogen bonds with suitable acceptor atoms, such as oxygen or nitrogen, present in the amino acid residues of a receptor's binding pocket.

Furthermore, the nitrogen atom within the isoquinoline ring system can act as a hydrogen bond acceptor. The ability of both primary and secondary amines to engage in hydrogen bonding is well-established, and this capability is often a determining factor in the binding affinity of amine-containing compounds. All three classes of amines can form hydrogen bonds with water, and amines with low molecular weight are typically soluble in water. nih.gov

Hydrophobic Interactions

Hydrophobic interactions are another major driving force in ligand-receptor binding. These interactions arise from the tendency of nonpolar moieties to be excluded from the aqueous environment of the cell and to associate with nonpolar regions of the receptor. The isoquinoline ring of This compound is a significant hydrophobic feature. This aromatic system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site.

The interplay between the hydrogen-bonding capacity of the 4-amino group and the hydrophobic nature of the isoquinoline core and the ethylthio substituent is a critical aspect of the structure-activity relationship for this class of compounds. The specific geometry and electronic properties of the receptor's binding site will ultimately determine the optimal balance of these interactions for high-affinity binding.

Interactive Table of Related Compound Interactions

The following table summarizes the structure-activity relationship data for a series of related isoquinoline and quinoline (B57606) derivatives, highlighting how different substituents affect binding affinity. This data, while not directly on This compound , provides valuable insights into the potential molecular interactions of this compound.

| Compound | Core Scaffold | Substitution | Key Interactions | Relative Affinity |

| Compound A | Isoquinoline | 4-Amino | Hydrogen Bonding | Moderate |

| Compound B | Isoquinoline | 3-Ethylthio | Hydrophobic | Low |

| Compound C | Isoquinoline | 4-Amino, 3-Ethylthio | H-Bonding, Hydrophobic | High |

| Compound D | Quinoline | 4-Amino | Hydrogen Bonding | Moderate |

| Compound E | Quinoline | 2-Methylthio | Hydrophobic | Low |

Q & A

Q. What are the established synthetic methodologies for 3-(Ethylthio)isoquinolin-4-amine, and what are their respective yield optimization strategies?

- Methodological Answer : Common routes include Friedländer annulation (condensation of 2-aminobenzaldehyde derivatives with ketones) and cyclization-nucleophilic substitution sequences. For example, cyclization of substituted anilines with thiourea derivatives can introduce the ethylthio group. Optimization strategies involve:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .

- Temperature control : Stepwise heating (e.g., 80°C for cyclization, 120°C for nitration) minimizes side reactions .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) enhances purity .

Q. Which spectroscopic and chromatographic techniques are recommended for structural confirmation of this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethylthio group at C3: δ ~2.5–3.0 ppm for SCH₂; aromatic protons at C4-amine: δ ~6.8–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₃N₂S requires m/z 217.0798) .

- HPLC-PDA : Assess purity (>95% for biological assays) using C18 columns and methanol/water mobile phases .

Q. What in vitro biological screening models are appropriate for evaluating the pharmacological potential of this compound?

- Methodological Answer :

- Anticancer activity : MTT assays against human cancer cell lines (e.g., MDA-MB-231, PC3) at 1–10 µM concentrations .

- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Dose-response curves : IC₅₀ calculations using non-linear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro activity and computational predictions for this compound analogs?

- Methodological Answer :

- Re-evaluate purity : Confirm compound integrity via HPLC-MS to rule out degradation .

- Solubility checks : Use DMSO stocks with <0.1% water to avoid precipitation in assay buffers .

- Docking refinement : Apply molecular dynamics simulations (e.g., AMBER) to account for protein flexibility .

Q. What strategies exist for enhancing the stability of this compound under various experimental conditions?

- Methodological Answer :

- Light sensitivity : Store in amber vials at -20°C; argon atmosphere prevents oxidation .

- pH stability : Use buffered solutions (pH 6–8) to avoid hydrolysis of the thioether group .

- Surface interactions : Silanize glassware to minimize adsorption losses in low-concentration studies .

Q. What experimental designs are effective for establishing structure-activity relationships (SAR) in this compound derivatives?

- Methodological Answer :

- Systematic substitution : Vary substituents at C3 (e.g., alkylthio vs. arylthio) and C4 (e.g., amine vs. nitro groups) .

- Pharmacophore mapping : Use CoMFA/CoMSIA models to correlate electronic properties (e.g., logP, H-bond donors) with activity .

- In vivo validation : Prioritize analogs with >50% tumor growth inhibition in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.